molecular formula C7H10O3 B3049680 (1R)-3-Oxocyclohexane-1-carboxylic acid CAS No. 21531-43-1

(1R)-3-Oxocyclohexane-1-carboxylic acid

Cat. No.: B3049680
CAS No.: 21531-43-1
M. Wt: 142.15 g/mol
InChI Key: WATQNARHYZXAGY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-3-Oxocyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a carboxylic acid group and a ketone group at the 1 and 3 positions, respectively This compound is notable for its chiral center at the 1-position, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-Oxocyclohexane-1-carboxylic acid can be achieved through several methods:

    Oxidation of Cyclohexanol: Cyclohexanol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form cyclohexanone. Further oxidation of cyclohexanone in the presence of a suitable catalyst can yield this compound.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, can react with cyclohexanone to form an intermediate, which upon hydrolysis, yields this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclohexane using air or oxygen in the presence of a cobalt or manganese catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

    Reduction: The ketone group can be reduced to form (1R)-3-hydroxycyclohexane-1-carboxylic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, cobalt or manganese catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: (1R)-3-Hydroxycyclohexane-1-carboxylic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

(1R)-3-Oxocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-3-Oxocyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

    Cyclohexane-1,3-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.

    Cyclohexanone: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    (1S)-3-Oxocyclohexane-1-carboxylic acid: The enantiomer of (1R)-3-Oxocyclohexane-1-carboxylic acid, with different stereochemistry.

Uniqueness: this compound is unique due to its chiral center, which can impart specific stereochemical properties to the compounds synthesized from it. This enantiomeric purity is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Properties

IUPAC Name

(1R)-3-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQNARHYZXAGY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513109
Record name (1R)-3-Oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21531-43-1
Record name (1R)-3-Oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Jones oxidation reagent was prepared from sulfuric acid (30 mL), CrO3 (8.1 g) and H2O (30 mL) in an ice/water bath. A solution of 3-hydroxycyclohexane-1-carboxylic acid (11 g, 76.3 mmol, 1.00 equiv) in acetone (150 mL) was added slowly the prepared Jones reagent at 0° C. in 30 min. After addition, the resulting solution was stirred for 2 h at room temperature and the solids were filtered out. The resulting solution was extracted with DCM (3×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate and concentrated under vacuum to give the desired 3-oxocyclohexane-1-carboxylic acid (8.7 g, crude) as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-3-Oxocyclohexane-1-carboxylic acid
Reactant of Route 2
(1R)-3-Oxocyclohexane-1-carboxylic acid
Reactant of Route 3
(1R)-3-Oxocyclohexane-1-carboxylic acid
Reactant of Route 4
(1R)-3-Oxocyclohexane-1-carboxylic acid
Reactant of Route 5
(1R)-3-Oxocyclohexane-1-carboxylic acid
Reactant of Route 6
(1R)-3-Oxocyclohexane-1-carboxylic acid

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